molecular formula C21H26N2O B1613545 2,6-Dimethyl-4'-(4-methylpiperazinomethyl) benzophenone CAS No. 898783-75-0

2,6-Dimethyl-4'-(4-methylpiperazinomethyl) benzophenone

Cat. No. B1613545
CAS RN: 898783-75-0
M. Wt: 322.4 g/mol
InChI Key: OIVMSUKECZIKKV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2,6-Dimethyl-4’-(4-methylpiperazinomethyl) benzophenone consists of a benzophenone core, which is a conjugated system of two benzene rings connected by a carbonyl group. This core is substituted at the 2 and 6 positions with methyl groups and at the 4’ position with a 4-methylpiperazinomethyl group.

Scientific Research Applications

Synthesis of Polymeric Materials

The compound can be used in the synthesis of polymeric materials. For instance, it has been used in the synthesis of poly (diethylaminoethyl methacrylate-co-2,2,6,6-tetramethyl-4-piperidyl methacrylate)s . These polymers have shown to possess temperature responsiveness and pH-sensitivity .

Segmental Motion Study

The compound has been used in the study of segmental motion of synthesized polymers at different pH and temperature values . This kind of study is crucial in understanding the behavior of polymers under different conditions.

Synthesis of Colorless Polyimides

The compound has been used in the synthesis of colorless polyimides . These polyimides show good thermal properties and optical transparency, making them suitable for various optoelectronic components .

Development of Thermally Stable Polymers

The compound has been used in the development of thermally stable polymers . These polymers possess excellent thermal dimensional stability, adhesion to metal, chemical resistance, and low dielectric constant .

Formation of Crystalline Complexes

The compound reacts with bis (trichlorotitanium phenoxide), a bidentate Lewis acid, to form a crystalline complex . This property can be exploited in the development of new materials with unique properties.

Synthesis of Dihydropyridines

Although not directly, but compounds with similar structures have been used in the synthesis of dihydropyridines . Dihydropyridines are extensively used drugs in the treatment of hypertension .

properties

IUPAC Name

(2,6-dimethylphenyl)-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O/c1-16-5-4-6-17(2)20(16)21(24)19-9-7-18(8-10-19)15-23-13-11-22(3)12-14-23/h4-10H,11-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIVMSUKECZIKKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)C2=CC=C(C=C2)CN3CCN(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30642977
Record name (2,6-Dimethylphenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898783-75-0
Record name (2,6-Dimethylphenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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